6-Demethyl 4-Methyl Mexiletine Hydrochloride
Overview
Description
6-Demethyl 4-Methyl Mexiletine Hydrochloride is an organic compound with the molecular formula C11H17NO·HCl. It is a white solid that is soluble in water and has a melting point of 140-142°C. This compound is used extensively in scientific research due to its stability and ease of synthesis.
Preparation Methods
The synthesis of 6-Demethyl 4-Methyl Mexiletine Hydrochloride involves several steps. One common method includes the reaction of 2,4-dimethylphenol with epichlorohydrin to form 1-(2,4-dimethylphenoxy)propan-2-ol. This intermediate is then reacted with ammonia or an amine to yield 1-(2,4-dimethylphenoxy)propan-2-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods often employ high-performance liquid chromatography (HPLC) for the purification of the final product . The reaction conditions typically involve ambient temperatures and standard laboratory equipment, making the synthesis relatively straightforward and cost-effective .
Chemical Reactions Analysis
6-Demethyl 4-Methyl Mexiletine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are possible with reagents such as sodium hydroxide or potassium carbonate, leading to the formation of ethers or other substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or amines.
Scientific Research Applications
6-Demethyl 4-Methyl Mexiletine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including drugs and polymers.
Biology: The compound is employed in studies involving protein-ligand interactions and enzyme kinetics.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and is used in drug development and testing.
Industry: The compound is utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Demethyl 4-Methyl Mexiletine Hydrochloride involves its interaction with various molecular targets. It acts as a proton donor and can form complexes with proteins, nucleic acids, and lipids. These complexes can then interact with enzymes, receptors, and other proteins, leading to a variety of biological effects. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies.
Comparison with Similar Compounds
6-Demethyl 4-Methyl Mexiletine Hydrochloride is similar to other phenoxypropanamine derivatives, such as mexiletine hydrochloride and its impurities . it is unique in its specific substitution pattern, which imparts distinct chemical and biological properties . For instance, mexiletine hydrochloride is primarily used as an antiarrhythmic agent, whereas this compound has broader applications in research and industry .
Similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and applications .
Properties
IUPAC Name |
1-(2,4-dimethylphenoxy)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-4-5-11(9(2)6-8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBOBNZYRQENES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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